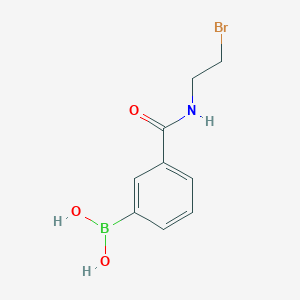

3-(2-Bromoethylcarbamoyl)phenylboronic acid

Description

3-(2-Bromoethylcarbamoyl)phenylboronic acid (CAS: 874288-09-2) is a boronic acid derivative featuring a carbamoyl group at the meta position of the phenyl ring, with a bromoethyl substituent on the carbamoyl nitrogen. This compound is utilized in biomedical research, particularly in targeted drug delivery and as a precursor in Suzuki-Miyaura cross-coupling reactions .

Properties

Molecular Formula |

C9H11BBrNO3 |

|---|---|

Molecular Weight |

271.91 g/mol |

IUPAC Name |

[3-(2-bromoethylcarbamoyl)phenyl]boronic acid |

InChI |

InChI=1S/C9H11BBrNO3/c11-4-5-12-9(13)7-2-1-3-8(6-7)10(14)15/h1-3,6,14-15H,4-5H2,(H,12,13) |

InChI Key |

PTYUAZULKMGESY-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)NCCBr)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-BROMOETHYL)CARBAMOYL]PHENYLBORONIC ACID typically involves the following steps:

Formation of the Phenylboronic Acid Core: This can be achieved through the reaction of phenylmagnesium bromide with trimethyl borate, followed by hydrolysis to yield phenylboronic acid.

Introduction of the 3-[(2-BROMOETHYL)CARBAMOYL] Group: This step involves the reaction of phenylboronic acid with 2-bromoethyl isocyanate under appropriate conditions to introduce the 3-[(2-bromoethyl)carbamoyl] group.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromoethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Coupling Reactions: The phenylboronic acid moiety can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with various aryl or vinyl halides under palladium catalysis.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

Suzuki-Miyaura Coupling: Typical conditions involve the use of a palladium catalyst, a base (such as potassium carbonate), and an appropriate solvent (such as toluene or ethanol) under mild temperatures.

Major Products:

Substitution Reactions: Products depend on the nucleophile used; for example, reaction with an amine would yield a corresponding amide.

Coupling Reactions: Products are typically biaryl compounds or other carbon-carbon bonded structures.

Scientific Research Applications

Organic Synthesis

Versatile Building Block

3-(2-Bromoethylcarbamoyl)phenylboronic acid serves as an important building block in organic synthesis. Its ability to participate in various coupling reactions, particularly the Suzuki-Miyaura coupling, allows for the formation of complex organic molecules. This reaction is instrumental in the construction of biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals.

Reactivity with Nucleophiles

The compound's bromoethyl group can react with different nucleophiles, leading to the formation of new carbon-nitrogen bonds. This property is crucial for synthesizing amines and other nitrogen-containing compounds, expanding its utility in synthetic organic chemistry.

Medicinal Chemistry

Biological Activity

While specific biological activity data for 3-(2-Bromoethylcarbamoyl)phenylboronic acid is limited, boronic acids are known for their interactions with biological molecules. They can inhibit certain enzymes, particularly proteases and kinases, by forming reversible covalent bonds with diol-containing compounds like carbohydrates. This makes them valuable in drug development and biochemical research .

Potential Drug Development

The unique structure of 3-(2-Bromoethylcarbamoyl)phenylboronic acid may impart additional biological interactions worthy of exploration. Boronic acids have been utilized in the design of drugs targeting cancer and other diseases due to their ability to modulate biological pathways through enzyme inhibition .

Mechanism of Action

Mechanism:

Suzuki-Miyaura Coupling: The mechanism involves oxidative addition of the aryl or vinyl halide to the palladium catalyst, transmetalation with the phenylboronic acid, and reductive elimination to form the carbon-carbon bond.

Molecular Targets and Pathways:

Palladium Catalysis: The palladium catalyst plays a crucial role in facilitating the coupling reaction by undergoing cycles of oxidation and reduction.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Reactivity

Brominated Phenylboronic Acids

- 3-Bromophenylboronic Acid : Lacks the carbamoyl group but shares the meta-bromo substituent. Its reactivity in Suzuki couplings is well-documented, though the absence of the carbamoyl group limits its utility in biomolecular interactions .

- 2-(Bromomethyl)phenylboronic Acid (P7) : Used in dendrimer synthesis, this ortho-substituted analog showed significantly lower translocation efficiency compared to its meta counterpart (3-(bromomethyl)phenylboronic acid, P6), highlighting the critical role of substituent positioning in biological activity .

Carbamoyl-Modified Analogs

- 3-(Propionamido)phenylboronic Acid: Demonstrated a high binding constant (37.6 ± 3.1 M⁻¹) with sialic acid (Neu5Ac) at physiological pH, attributed to hydrogen bonding between the amide group and Neu5Ac's glycerol tail.

- 3-(Methylcarbamoyl)phenylboronic Acid : Similar in structure but with a methyl group instead of bromoethyl. The electron-donating methyl group may reduce boronic acid acidity (pKa ~7.0), affecting diol-binding capacity compared to the electron-withdrawing bromoethyl substituent .

Dendrimer-Based Drug Delivery

- 3-(Bromomethyl)phenylboronic Acid-Modified Dendrimer (P6) : Exhibited superior cytosolic delivery efficiency (e.g., for BSA-FITC) compared to ortho- (P7) and para-substituted (P8) analogs. This suggests that the meta-substituted carbamoyl-bromoethyl group in 3-(2-bromoethylcarbamoyl)phenylboronic acid could similarly enhance dendrimer performance .

- Benzoic Acid-Modified Dendrimer (P5) : Lower efficiency than P6 underscores the importance of boronic acid functionality in cellular uptake, a trait shared by 3-(2-bromoethylcarbamoyl)phenylboronic acid .

Sialic Acid Binding

- 3-(Propionamido)phenylboronic Acid vs. Phenylboronic Acid : The former’s binding constant with Neu5Ac (37.6 M⁻¹) is 3× higher than phenylboronic acid (11.6 M⁻¹), emphasizing the role of amide groups in stabilizing interactions. The bromoethylcarbamoyl group may further modulate binding through hydrophobic or steric effects .

Data Tables

Table 1: Binding Constants of Phenylboronic Acid Analogs with Neu5Ac

| Compound | Binding Constant (M⁻¹, pH 7.4) | Key Interaction Mechanism |

|---|---|---|

| Phenylboronic Acid | 11.6 ± 1.9 | α-Hydroxycarboxylate binding |

| 3-(Propionamido)phenylboronic Acid | 37.6 ± 3.1 | Amide-mediated hydrogen bonding |

| 3-(Methylcarbamoyl)phenylboronic Acid | Not reported | Predicted weaker due to methyl |

Table 2: Dendrimer Translocation Efficiency

| Dendrimer Modification | Relative Efficiency (%) |

|---|---|

| 3-(Bromomethyl)phenylboronic Acid (P6) | 100 (Reference) |

| 2-(Bromomethyl)phenylboronic Acid (P7) | <20 |

| 4-(Bromobutyl)boronic Acid (P8) | 50 |

Biological Activity

3-(2-Bromoethylcarbamoyl)phenylboronic acid is a compound that belongs to the class of boronic acids, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C10H12BBrN2O2

- Molecular Weight : 273.03 g/mol

- CAS Number : 22237-12-3

The compound features a boronic acid group, which is crucial for its reactivity and interactions with biological molecules. The presence of the bromoethylcarbamoyl moiety enhances its solubility and potential for cellular uptake.

Boronic acids, including 3-(2-Bromoethylcarbamoyl)phenylboronic acid, are known to interact with diols and other biomolecules through reversible covalent bonding. This interaction is significant in:

- Inhibition of Proteins : Boronic acids can inhibit proteasome activity by binding to the active site of proteasomal enzymes, which can lead to apoptosis in cancer cells.

- Targeting Cellular Pathways : The compound may modulate signaling pathways by affecting protein-protein interactions or enzyme activities.

Table 1: Summary of Biological Activities of Boronic Acids

| Activity Type | Description | References |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antiviral | Inhibits viral replication | |

| Enzyme Inhibition | Targets proteasome and other metabolic enzymes |

Case Study: Anticancer Effects

A study investigating the anticancer properties of various boronic acids found that compounds similar to 3-(2-Bromoethylcarbamoyl)phenylboronic acid exhibited significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The mechanism was attributed to the induction of oxidative stress and subsequent apoptosis.

Case Study: Enzyme Targeting

Another research effort focused on the role of phenylboronic acids in inhibiting proteasome activity, highlighting their potential as therapeutic agents in treating diseases characterized by protein misfolding and aggregation, such as Alzheimer's disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.